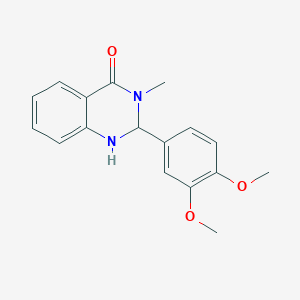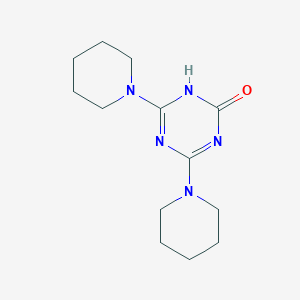
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission in the central nervous system. DMQX has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to its glycine-binding site, thereby preventing the activation of the receptor by glutamate. This results in the inhibition of excitatory synaptic transmission and the modulation of neuronal activity in the brain.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been demonstrated to reduce the release of neurotransmitters such as glutamate, dopamine, and serotonin, as well as to modulate the activity of ion channels and voltage-gated calcium channels.
Advantages and Limitations for Lab Experiments
The use of 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone in laboratory experiments has several advantages, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier and act on the central nervous system. However, its use is limited by its potential toxicity and the need for careful dosing and administration.
Future Directions
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Further research is needed to investigate its efficacy and safety in clinical trials, as well as to elucidate its mechanism of action and potential side effects. Additionally, the development of novel 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological diseases.
Synthesis Methods
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a multi-step reaction sequence that involves the condensation of 3,4-dimethoxyaniline with methyl acetoacetate, followed by cyclization with chloroacetyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been widely used as a research tool in the field of neuroscience to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor subtype, which is involved in synaptic plasticity, learning, and memory formation.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19-16(11-8-9-14(21-2)15(10-11)22-3)18-13-7-5-4-6-12(13)17(19)20/h4-10,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPCTVGCUJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)

![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)


![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)
